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Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol

Cat. No.: B154611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of

aminocycloalkane methanols, a class of compounds with significant potential in medicinal

chemistry and organic synthesis. Understanding these properties is crucial for predicting a

molecule's behavior in biological systems and for the rational design of new therapeutic agents.

This document outlines key quantitative data, provides detailed experimental protocols for their

determination, and visualizes the characterization workflow.

Core Physicochemical Data
The physicochemical properties of aminocycloalkane methanols are influenced by the ring size,

the stereochemistry (cis/trans isomerism), and the relative positions of the amino and methanol

substituents. These factors impact the intramolecular interactions and the overall polarity of the

molecule, which in turn dictates its solubility, lipophilicity, and basicity. Below is a summary of

available quantitative data for representative aminocycloalkane methanols.
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Property
(1-
Aminocyclopr
opyl)methanol

(1-
Aminocyclobu
tyl)methanol

(1-
Aminocyclope
ntyl)methanol

trans-4-
Aminocyclohe
xanemethanol

Molecular

Formula
C₄H₉NO[1] C₅H₁₁NO C₆H₁₃NO[2] C₇H₁₅NO[3]

Molecular Weight

( g/mol )
87.12[1] 115.17 115.17[2] 129.20[3]

Melting Point

(°C)
Not Available Not Available 20[4] 146-148[3]

Boiling Point (°C) Not Available Not Available
85-90 (at 10

mmHg)[4]
Not Available

pKa (Predicted) Not Available Not Available 15.05 ± 0.10[4] Not Available

logP (Computed) -1.0[1] Not Available -0.3[2] Not Available

Solubility Not Available Not Available Not Available

Soluble in

Chloroform,

Dichloromethane

, Methanol[3].

The

hydrochloride

salt has high

solubility in

water[5].

Note: Much of the available data is computed or predicted. Experimental values are indicated

where known.

Experimental Protocols
Accurate determination of physicochemical properties is fundamental in drug discovery. The

following sections detail standard experimental methodologies for key parameters.

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For

aminocycloalkane methanols, the pKa of the amino group is of primary interest. Potentiometric
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titration is a highly accurate method for its determination.[6][7]

Methodology:

Preparation of the Analyte Solution: Accurately weigh and dissolve the aminocycloalkane

methanol sample in a suitable solvent, typically purified water or a co-solvent system (e.g.,

methanol/water) if solubility is limited. The concentration should be around 1-10 mM.[3]

Calibration of the pH Electrode: Calibrate the pH meter using at least two standard buffer

solutions that bracket the expected pKa value.

Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the

calibrated pH electrode and a titrant delivery tube. Gently stir the solution.

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for

a basic compound. Add the titrant in small, precise increments.

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the

reading to stabilize.

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

The pKa can be determined from the pH at the half-equivalence point. Alternatively, the

inflection point of the first derivative of the titration curve corresponds to the equivalence

point, and the pKa can be calculated from this.[7]

The octanol-water partition coefficient (logP) is the primary measure of a compound's

lipophilicity. The shake-flask method is the gold standard for its experimental determination.[5]

Methodology:

Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases

should be mutually saturated by shaking them together for 24 hours and then allowing them

to separate.

Sample Preparation: Dissolve a precisely weighed amount of the aminocycloalkane

methanol in one of the phases (usually the one in which it is more soluble).
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Partitioning: Combine a known volume of the sample-containing phase with a known volume

of the other phase in a flask.

Equilibration: Seal the flask and shake it at a constant temperature until equilibrium is

reached (typically for several hours).

Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.

Quantification: Carefully withdraw an aliquot from each phase and determine the

concentration of the compound using a suitable analytical technique, such as UV-Vis

spectroscopy or High-Performance Liquid Chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. The logP is the base-10

logarithm of P.[8]

Aqueous solubility is a critical property that affects a drug's absorption and distribution. A

common method for its determination involves generating a saturated solution and quantifying

the dissolved compound by HPLC.

Methodology:

Sample Preparation: Add an excess amount of the solid aminocycloalkane methanol to a

known volume of purified water or a relevant buffer solution in a vial.

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time (e.g.,

24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

Phase Separation: Separate the undissolved solid from the saturated solution by

centrifugation or filtration.

Sample Analysis: Dilute a known volume of the clear supernatant with a suitable solvent and

analyze it using a validated HPLC method to determine the concentration of the dissolved

compound.

Quantification: Calculate the concentration of the compound in the original saturated solution

by reference to a calibration curve prepared with standard solutions of known
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concentrations. This concentration represents the equilibrium solubility.

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental determination of the key

physicochemical properties of a novel aminocycloalkane methanol.
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Physicochemical property determination workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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